4-Nitrobenzylhydrazine

Description

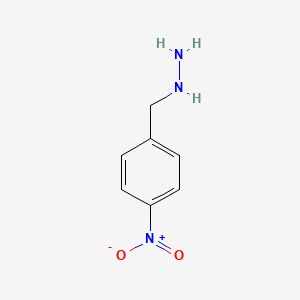

4-Nitrobenzylhydrazine, also known as (4-Nitrobenzyl)hydrazine dihydrochloride (C₇H₁₁Cl₂N₃O₂), is a nitro-substituted benzylhydrazine derivative. Its structure features a nitro group (-NO₂) at the para position of the benzyl ring and a hydrazine moiety (-NH-NH₂) attached to the methylene group . The dihydrochloride salt form enhances its stability and solubility in polar solvents .

The nitro group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions. Applications of such compounds often relate to their role as intermediates in pharmaceuticals, coordination chemistry, or materials science .

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

(4-nitrophenyl)methylhydrazine |

InChI |

InChI=1S/C7H9N3O2/c8-9-5-6-1-3-7(4-2-6)10(11)12/h1-4,9H,5,8H2 |

InChI Key |

XUPNPQDJSZKHLN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNN)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1CNN)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

A. 4-Nitrobenzhydrazide (C₇H₇N₃O₃)

- Structure : Features a nitro group directly attached to a benzohydrazide core (-CONH-NH₂) .

- Key Differences : Unlike 4-nitrobenzylhydrazine, the hydrazide group is conjugated to the carbonyl, altering electronic properties and hydrogen-bonding capacity.

- Applications : Used in coordination chemistry and as a precursor for hydrazones .

B. 4-Hydroxy-N′-(3-nitrobenzylidene)benzohydrazide

- Structure : A hydrazone derivative formed by condensing 4-hydroxybenzohydrazide with 3-nitrobenzaldehyde. The molecule exhibits a planar conformation with a dihedral angle of 9.2° between aromatic rings .

- Key Differences : The hydroxy and nitrobenzylidene substituents enhance hydrogen bonding (N–H⋯O), influencing crystal packing and stability .

C. 4-Chloro-N-(2,6-dichlorobenzylidene)benzohydrazide (4CNB)

- Structure : Contains chloro substituents on both benzylidene and benzohydrazide moieties .

- Key Differences : Chlorine atoms increase lipophilicity and antimicrobial activity compared to nitro derivatives .

Substituent Effects on Properties

- Nitro vs. Chloro : Nitro groups enhance acidity and resonance stabilization, while chloro substituents improve membrane permeability in bioactive compounds .

- Hydroxy Groups : Increase solubility in polar solvents and participation in hydrogen-bonding networks .

Spectroscopic Profiles

| Compound | IR (cm⁻¹) | NMR (δ, ppm) |

|---|---|---|

| 4-Nitrobenzhydrazide | C=O stretch: ~1650 | Aromatic H: 7.8–8.3; NH: 9.5–10.2 |

| 4CNB | C-Cl stretch: ~750 | Not reported |

| Hydrazones () | C=N stretch: ~1600 | Imine proton: ~8.5 |

- Nitro Group Impact: Strong absorption bands at ~1520 and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches) .

- Hydrazine Moieties : NH stretches appear at ~3300–3400 cm⁻¹ in IR .

Crystallographic and Reactivity Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.